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Compound Name: GPR41 agonist-1

Cat. No.: B417757 Get Quote

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with

a comprehensive overview of the discovery and synthesis of GPR41 agonists, with a focus on

the structural class represented by "GPR41 agonist-1" (Compound 9). While the specific

discovery and synthesis details for GPR41 agonist-1 (CAS 506417-09-0) are not readily

available in the public scientific literature or patent databases, this document outlines the

general principles, key experimental protocols, and signaling pathways relevant to the

identification and development of novel GPR41 agonists.

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is

a promising therapeutic target for metabolic disorders such as obesity and diabetes. It is

activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are

metabolites produced by the gut microbiota.[1][2] The activation of GPR41 is linked to various

physiological processes, including the regulation of host energy balance, hormone secretion,

and inflammatory responses.[3][4][5]

GPR41 Agonist-1: A Representative Scaffold
GPR41 agonist-1 represents a potent synthetic agonist of GPR41. Its chemical structure is

provided below, offering a basis for the design and synthesis of new chemical entities targeting

this receptor.

Table 1: Physicochemical Properties of GPR41 agonist-1
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Property Value Reference

IUPAC Name

2-methyl-N-(2-

methylphenyl)-4-(3-

nitrophenyl)-5-oxo-4,5,6,7-

tetrahydro-1H-indole-3-

carboxamide

Inferred from structure

CAS Number 506417-09-0

Molecular Formula C24H23N3O4

Molecular Weight 417.46 g/mol

GPR41 Signaling Pathways
GPR41 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the

subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in a

decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation has been

shown to modulate other downstream pathways, including the mitogen-activated protein kinase

(MAPK) signaling cascade, involving ERK1/2 and p38, and the PI3K-AKT-mTOR pathway.

These pathways are crucial in mediating the diverse physiological effects of GPR41 activation.
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Starting Materials:
- Cyclohexanedione derivative

- Aryl aldehyde
- Amine

- β-ketoester

Hantzsch-type
Multicomponent Reaction

Substituted
Tetrahydroindole Core

Amide Coupling GPR41 Agonist

Aryl Amine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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